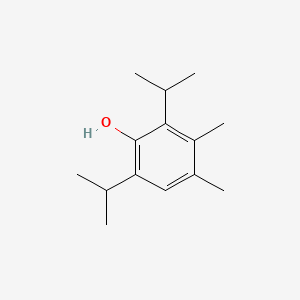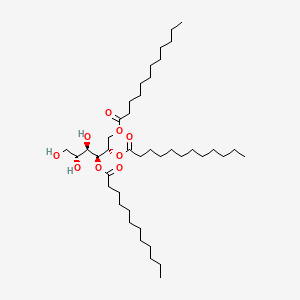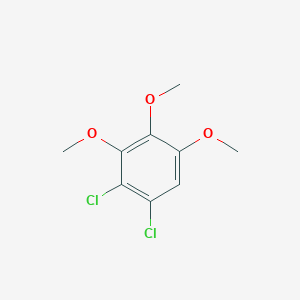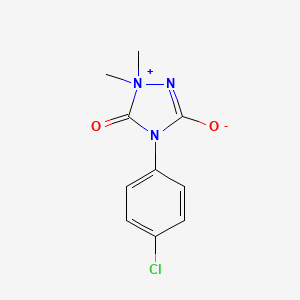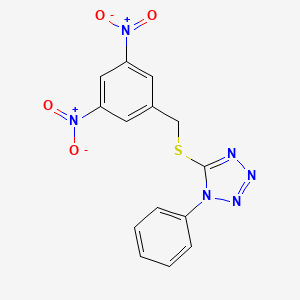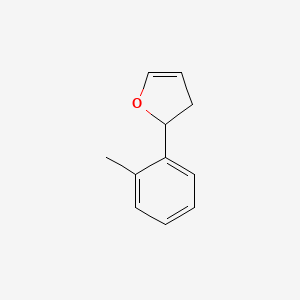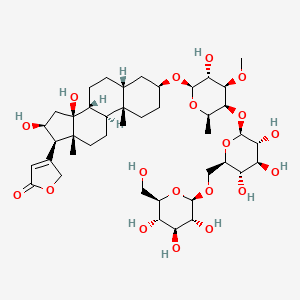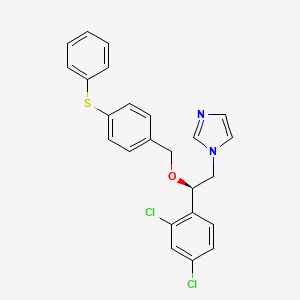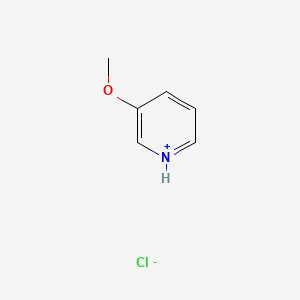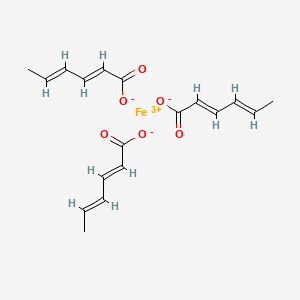
Iron(3+) (E,E)-hexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(3+) (E,E)-hexa-2,4-dienoate is a coordination compound where iron is in the +3 oxidation state, coordinated with (E,E)-hexa-2,4-dienoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+) (E,E)-hexa-2,4-dienoate typically involves the reaction of iron(III) salts with (E,E)-hexa-2,4-dienoic acid under controlled conditions. One common method is to dissolve iron(III) chloride in a suitable solvent, such as ethanol or water, and then add (E,E)-hexa-2,4-dienoic acid. The reaction mixture is stirred and heated to promote the formation of the coordination complex. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(3+) (E,E)-hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: The (E,E)-hexa-2,4-dienoate ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by using ligands such as phosphines or amines.
Coordination: Coordination reactions often involve solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of this compound may yield iron(II) complexes, while substitution reactions can produce a variety of new coordination compounds.
Applications De Recherche Scientifique
Iron(3+) (E,E)-hexa-2,4-dienoate has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving electron transfer.
Materials Science: The compound is used in the development of new materials with specific magnetic or electronic properties.
Biochemistry: It is studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Iron(3+) (E,E)-hexa-2,4-dienoate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center can interact with molecular targets such as enzymes, altering their activity and leading to various biochemical effects. The pathways involved often include redox reactions and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) acetate: Another iron(III) coordination compound with acetate ligands.
Iron(III) citrate: A coordination compound with citrate ligands.
Iron(III) oxalate: A compound with oxalate ligands.
Uniqueness
Iron(3+) (E,E)-hexa-2,4-dienoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The (E,E)-hexa-2,4-dienoate ligands provide a unique electronic environment around the iron center, influencing its redox behavior and coordination chemistry.
Propriétés
Numéro CAS |
57898-49-4 |
|---|---|
Formule moléculaire |
C18H21FeO6 |
Poids moléculaire |
389.2 g/mol |
Nom IUPAC |
(2E,4E)-hexa-2,4-dienoate;iron(3+) |
InChI |
InChI=1S/3C6H8O2.Fe/c3*1-2-3-4-5-6(7)8;/h3*2-5H,1H3,(H,7,8);/q;;;+3/p-3/b3*3-2+,5-4+; |
Clé InChI |
JDGVJYQRQXQHSZ-KWYLWIMLSA-K |
SMILES isomérique |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Fe+3] |
SMILES canonique |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



